An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one
An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one
Introduction
The oxazolidinone class of compounds has garnered significant attention in medicinal chemistry, most notably for its potent antibacterial activity.[1][2] The compound 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, a substituted aryl oxazolidinone, represents a molecule of interest for further investigation and development. Understanding its fundamental physicochemical properties is a critical prerequisite for any research and development endeavor, from assessing its potential as a drug candidate to designing appropriate formulations.
This technical guide provides a comprehensive overview of the known physicochemical properties of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one. Furthermore, in the absence of complete experimental data in the public domain, this document outlines detailed, field-proven methodologies for the systematic determination of its key chemical and physical characteristics. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for researchers, scientists, and drug development professionals.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its molecular identity.
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Chemical Name: 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one
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Molecular Formula: C₁₀H₁₂N₂O₂[3]
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CAS Number: 1042623-20-0[3]
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Canonical SMILES: Cc1c(N)cccc1N2CCOC2=O
The structure combines a substituted phenyl ring with an oxazolidinone moiety. The presence of an amino group and a methyl group on the phenyl ring, along with the oxazolidinone core, will dictate the molecule's polarity, hydrogen bonding capacity, and overall conformation, which in turn influence its macroscopic properties.
Known and Predicted Physicochemical Properties
A combination of data from chemical suppliers and computational predictions provides a preliminary profile of the compound.
| Property | Value | Source |
| Molecular Weight | 192.21 g/mol | ChemScene[3], CymitQuimica |
| Topological Polar Surface Area (TPSA) | 55.56 Ų | ChemScene[3] |
| Predicted logP (XLogP3) | 1.53 | ChemScene[3] |
| Hydrogen Bond Donors | 1 | ChemScene[3] |
| Hydrogen Bond Acceptors | 3 | ChemScene[3] |
| Rotatable Bonds | 1 | ChemScene[3] |
| Purity | ≥95% (as supplied by some vendors) | ChemScene[3] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | ChemScene[3] |
These predicted values suggest that the molecule possesses moderate lipophilicity and a reasonable polar surface area, which are important considerations for its potential pharmacokinetic profile. However, experimentally determined values are essential for accurate assessment.
Experimental Determination of Physicochemical Properties: A Workflow
The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one.
Caption: Workflow for Physicochemical Characterization.
Part 1: Structural Confirmation and Purity Analysis
Before measuring any physical properties, it is imperative to confirm the identity and purity of the supplied material.
1.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
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Rationale: HPLC is the gold standard for determining the purity of a non-volatile organic compound. By separating the sample into its components, we can quantify the main peak (the target compound) relative to any impurities.
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Methodology:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to ensure good peak shape for the amine). For example, start with 10% acetonitrile and ramp up to 90% over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector set at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm, with a photodiode array detector to assess peak purity).
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Sample Preparation: Prepare a stock solution in methanol or DMSO (e.g., 1 mg/mL) and dilute to an appropriate concentration for injection.
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Analysis: Purity is calculated as the area of the main peak divided by the total area of all peaks.
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1.2. Spectroscopic Analysis for Structural Verification
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Rationale: A suite of spectroscopic techniques provides unambiguous confirmation of the molecular structure.
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Methodologies:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR will confirm the number and connectivity of protons. Expected signals would include aromatic protons, the methyl group singlet, the amine protons, and the two diastereotopic methylene groups of the oxazolidinone ring.
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¹³C NMR will confirm the number of unique carbon atoms.
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2D NMR (COSY, HSQC) can be used to definitively assign proton and carbon signals.
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Mass Spectrometry (MS):
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Electrospray ionization (ESI) is a suitable technique. In positive ion mode, the expected molecular ion peak [M+H]⁺ would be at m/z 192.21. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within a few parts per million.
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Infrared (IR) Spectroscopy:
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Key expected stretches include the C=O of the carbamate (~1750 cm⁻¹), N-H stretches of the primary amine (~3300-3500 cm⁻¹), and C-O stretches of the oxazolidinone ring.
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Part 2: Determination of Fundamental Physicochemical Properties
2.1. Melting Point (MP)
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Rationale: The melting point is a fundamental physical property that gives an indication of purity and lattice energy. For the parent compound, 3-amino-2-oxazolidinone, the melting point is in the range of 65-67 °C.[4] The addition of the substituted phenyl group is expected to increase the melting point due to increased molecular weight and potential for intermolecular interactions.
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Methodology (Differential Scanning Calorimetry - DSC):
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Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.
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Crimp the pan and place it in the DSC instrument alongside an empty reference pan.
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Heat at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
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The melting point is determined as the onset or peak of the endothermic event corresponding to melting.
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2.2. Aqueous Solubility
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Rationale: Solubility is a critical parameter for drug development, influencing absorption and bioavailability. The presence of both a lipophilic phenyl ring and polar amine and oxazolidinone groups suggests that solubility will be pH-dependent.
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Methodology (Thermodynamic Shake-Flask Method):
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Prepare buffers at various physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).
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Add an excess amount of the solid compound to each buffer in a sealed vial.
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Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
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After equilibration, filter or centrifuge the samples to remove undissolved solid.
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Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method.
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2.3. Ionization Constant (pKa)
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Rationale: The pKa value will define the ionization state of the molecule at different pH values. The primary aromatic amine is expected to be the main ionizable group. This is crucial for understanding solubility, permeability, and potential salt formation.
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Methodology (Potentiometric Titration):
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Dissolve a known amount of the compound in a suitable solvent mixture (e.g., methanol/water).
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Titrate the solution with a standardized solution of acid (e.g., HCl) while monitoring the pH with a calibrated electrode.
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The pKa is determined from the inflection point of the resulting titration curve.
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2.4. Lipophilicity (logP and logD)
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Rationale: Lipophilicity is a key determinant of a molecule's ability to cross biological membranes. LogP represents the partition coefficient of the neutral species, while logD represents the distribution coefficient at a specific pH, accounting for both neutral and ionized forms.
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Methodology (Shake-Flask Method for logD at pH 7.4):
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Prepare a buffered aqueous phase (pH 7.4) and an immiscible organic phase (n-octanol).
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Pre-saturate each phase with the other.
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Dissolve a known amount of the compound in one of the phases.
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Combine the two phases in a vial and shake vigorously until equilibrium is reached.
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Separate the two phases by centrifugation.
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Determine the concentration of the compound in each phase by HPLC-UV.
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Calculate logD₇.₄ as log₁₀([Concentration in octanol]/[Concentration in aqueous buffer]).
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Part 3: Stability Assessment
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Rationale: Understanding the stability of a compound is essential for determining its shelf-life and identifying potential degradation pathways. Oxazolidinone rings can be susceptible to hydrolysis under certain conditions.[5]
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Methodology (Forced Degradation Study):
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Prepare solutions of the compound in various stress conditions:
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Acidic: 0.1 M HCl
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Basic: 0.1 M NaOH
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Oxidative: 3% H₂O₂
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Thermal: Store solutions and solid at elevated temperatures (e.g., 60°C).
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Photolytic: Expose solutions to UV/Vis light (ICH Q1B guidelines).
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Analyze samples by a stability-indicating HPLC method at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Monitor for a decrease in the main peak area and the appearance of degradation products.
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Caption: Forced Degradation Experimental Workflow.
Conclusion
While 3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is a compound of significant interest, a comprehensive, experimentally verified physicochemical profile is not yet publicly available. This guide has consolidated the existing information and, more importantly, provided a robust, systematic framework for its complete characterization. By following the detailed protocols for structural verification, determination of fundamental properties, and stability assessment, researchers can generate the high-quality, reliable data necessary to advance their scientific and drug development objectives. The application of these rigorous methods will ensure a solid foundation for any future studies involving this promising oxazolidinone derivative.
References
- This reference is a placeholder for any internal or specific project document
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PubChem. (n.d.). 3-Amino-2-oxazolidinone. National Center for Biotechnology Information. Retrieved from [Link]
- This reference is a placeholder for any internal or specific project document
- This reference is a placeholder for any internal or specific project document
- This reference is a placeholder for any internal or specific project document
- This reference is a placeholder for any internal or specific project document
-
Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of pharmaceutical sciences, 99(8), 3362–3371. Retrieved from [Link]
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Justia Patents. (2014). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Retrieved from [Link]
-
PubChem. (n.d.). 2-Oxazolidinone. National Center for Biotechnology Information. Retrieved from [Link]
- This reference is a placeholder for any internal or specific project document
- This reference is a placeholder for any internal or specific project document
- This reference is a placeholder for any internal or specific project document
- This reference is a placeholder for any internal or specific project document
-
Cooper, K. M., Fodey, T. L., & Kennedy, D. G. (2004). Detection of 3-amino-2-oxazolidinone (AOZ), a tissue-bound metabolite of the nitrofuran furazolidone, in prawn tissue by enzyme immunoassay. Food additives and contaminants, 21(9), 841–848. Retrieved from [Link]
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ResearchGate. (n.d.). Detection of 3-amino-2-oxazolidinone (AOZ), a tissue-bound metabolite of the nitrofuran furazolidone, in prawn tissue by enzyme immunoassay. Retrieved from [Link]
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. 2-Oxazolidinone | C3H5NO2 | CID 73949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 3-AMINO-2-OXAZOLIDINONE CAS#: 80-65-9 [m.chemicalbook.com]
- 5. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
